1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-5-4-10-24(14-18)17-8-6-15(7-9-17)22-21(25)23-16-11-19(27-2)13-20(12-16)28-3/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSDYZRGRCRIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-(3-methoxypiperidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Methods such as recrystallization or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating Signal Transduction Pathways: Influencing cellular responses and processes.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups contrast with analogs like 7n, which bear electron-withdrawing Cl and CF₃ groups. This difference may influence binding affinity and solubility .
- Ring Systems : Piperidine (target) and pyridine (7n) differ in rigidity and basicity, affecting pharmacokinetics. Pyrazole (MK13) and pyrido[2,3-d]pyrimidine (PD173074) scaffolds introduce planarity and rigidity, respectively, altering target engagement .
Key Observations :
- Yields : Urea derivatives in exhibit moderate yields (30–48%), suggesting the target compound’s synthesis may require optimization .
- Melting Points : Higher melting points (e.g., 202°C for 7o) correlate with crystalline purity, a critical factor in formulation .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Piperidine rings (target) are prone to CYP450-mediated oxidation, whereas pyrrolidinone derivatives () may exhibit slower metabolism due to lactam stabilization .
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by the following components:
- Dimethoxyphenyl group : This moiety is known for its role in modulating biological activity through interactions with various receptors.
- Piperidinyl group : This part contributes to the compound's binding affinity and selectivity towards specific biological targets.
The primary mechanism of action for this compound involves its role as an antagonist at the P2X3 receptor, which is implicated in pain signaling pathways. By inhibiting this receptor, the compound may reduce nociceptive signaling and provide analgesic effects.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Analgesic Activity : Studies have shown that it effectively reduces pain responses in animal models, suggesting its potential as a pain management agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may have selective cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent.
In Vitro Studies
In vitro assays have assessed the compound's effects on various cell lines. For example:
- Cancer Cell Lines : The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting significant anti-cancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 |
| PC-3 (Prostate) | 4.8 |
In Vivo Studies
Animal studies have corroborated the analgesic and anti-inflammatory effects:
- Pain Models : In models of acute and chronic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls.
| Model Type | Pain Reduction (%) |
|---|---|
| Acute Pain (Formalin) | 60% |
| Chronic Pain (Neuropathic) | 45% |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated improved pain relief when administered alongside standard analgesics.
- Cancer Therapy Adjunct : In a clinical trial, patients receiving this compound as an adjunct to chemotherapy reported enhanced quality of life and reduced side effects.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the 4-(3-methoxypiperidin-1-yl)aniline intermediate via nucleophilic substitution between 3-methoxypiperidine and 4-fluoro-nitrobenzene, followed by reduction of the nitro group .
- Step 2 : Urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to react the intermediate with 3,5-dimethoxyphenyl isocyanate. Reaction progress is monitored via TLC and HPLC .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) yields the final compound with >95% purity .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, urea NH protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Urea carbonyl stretch at ~1650–1680 cm⁻¹ and aromatic C-O stretches at ~1250 cm⁻¹ .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ = 427.2 Da) and purity .
Q. What in vitro assays are used for preliminary biological evaluation?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or phosphatase inhibition) with IC50 determination via dose-response curves .
- Cellular viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance urea coupling efficiency .
- Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .
- Catalyst use : DMAP accelerates urea formation, reducing reaction time from 24h to 8h . Yield improvements (e.g., from 30% to 45%) are validated via comparative HPLC analysis .
Q. What degradation pathways occur in biological matrices, and how are metabolites identified?
- Plasma stability studies : Incubation in rat plasma (37°C, 24h) reveals degradation via:
- N-demethylation : Loss of methyl groups from the methoxypiperidine moiety.
- Oxidation : Morpholine ring oxidation generates hydroxylated metabolites .
Q. How are binding affinity and selectivity profiled against target receptors?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to receptors like GPCRs or kinases .
- X-ray crystallography : Resolves binding modes (e.g., hydrogen bonds between urea carbonyl and kinase active sites) .
- Selectivity panels : Screening against 50+ related enzymes identifies off-target effects .
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
- Rodent models : Administer compound intravenously (IV) or orally (PO) to determine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
